Morindone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

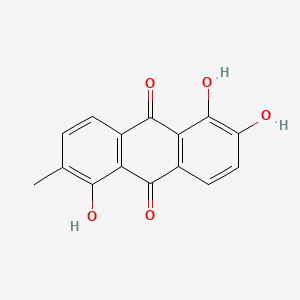

1,2,5-trihydroxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-2-3-7-10(12(6)17)13(18)8-4-5-9(16)15(20)11(8)14(7)19/h2-5,16-17,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATFHSIVMJJJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197280 | |

| Record name | 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-29-5 | |

| Record name | Morindone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morindone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB6GBU5T6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morindone: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindone is a naturally occurring anthraquinone compound predominantly isolated from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni).[1] Historically utilized as a natural dye, this compound has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a particular focus on its potential as a multi-target therapeutic agent in oncology. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented, alongside visualizations of key molecular pathways and experimental workflows to support further research and development.

Chemical Identity and Physicochemical Properties

This compound is an anthraquinone characterized by a 1,2,5-trihydroxy-6-methylanthracene-9,10-dione structure.[3] Its chemical identity and key identifiers are summarized in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1,2,5-Trihydroxy-6-methylanthracene-9,10-dione | [3][4] |

| CAS Number | 478-29-5 | [3][4] |

| Molecular Formula | C₁₅H₁₀O₅ | [3] |

| Molecular Weight | 270.24 g/mol | [1] |

| InChI Key | BATFHSIVMJJJAF-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O |[4] |

The primary physicochemical properties of this compound are detailed in Table 2. It presents as orange-red needle-like crystals and is notably insoluble in water but soluble in several organic solvents.[1][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Orange-red needle-like crystals | [1][5] |

| Melting Point | 248 - 275 °C | [1][5] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, ether, benzene, and glacial acetic acid. |[5] |

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Recent research has highlighted this compound as a promising anti-proliferative agent, particularly against colorectal cancer (CRC).[1] It demonstrates significant cytotoxicity against various CRC cell lines in a dose- and time-dependent manner.[1]

This compound functions as a multi-target agent, inhibiting several key oncogenic signaling pathways simultaneously. In silico molecular docking studies have shown that this compound has a strong binding affinity for β-catenin, MDM2-p53, and KRAS, which are crucial and frequently mutated players in CRC progression.[2][6][7] By interacting with these targets, this compound can disrupt the signaling cascades that drive cancer cell proliferation and survival. Furthermore, it has been shown to downregulate the gene expression of mutated TP53 and KRAS in CRC cells.[1][6] This multi-targeted inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[1]

Caption: this compound's multi-target anticancer mechanism.

The in vitro efficacy of this compound against human colorectal cancer cell lines is summarized in Table 3. The selectivity index (SI) indicates that this compound is significantly more toxic to cancer cells than to normal colon cells.[2][7]

Table 3: IC₅₀ Values and Selectivity Index (SI) of this compound against Colorectal Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference(s) |

|---|---|---|---|

| HCT116 | 10.70 ± 0.04 | 76.25 | [2][7] |

| LS174T | 20.45 ± 0.03 | 39.89 | [2][7] |

| HT29 | 19.20 ± 0.05 | 42.49 | [2][7] |

¹SI = IC₅₀ in normal colon cells (CCD841 CoN) / IC₅₀ in cancer cells.

Anti-inflammatory Activity

Anthraquinones isolated from Morinda species have demonstrated anti-inflammatory properties.[8] Studies on related compounds, such as damnacanthal, show that these effects are associated with the downregulation of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[9] While detailed mechanistic studies specifically on this compound are emerging, its structural similarity to other anti-inflammatory anthraquinones suggests it may act via similar mechanisms.

Antimicrobial Activity

This compound has reported antimicrobial activity against a spectrum of pathogens. It has shown efficacy against oxacillin-resistant Staphylococcus aureus and the fungus Candida lipolytica.[2] The antimicrobial action of anthraquinones is generally attributed to their planar structure, which may allow for intercalation with microbial DNA, as well as the potential to disrupt cell walls and inhibit essential protein synthesis.[10][11]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from its natural source and for evaluating its biological activity.

Extraction and Isolation from Morinda citrifolia

This compound is typically extracted from the powdered root bark of M. citrifolia. The following protocol is based on maceration followed by chromatographic purification.[2]

Methodology:

-

Maceration: The powdered root bark of M. citrifolia (e.g., 3.0 kg) is sequentially macerated three times for 72 hours in different solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Solvent Evaporation: Each macerated sample is filtered, and the solvent is evaporated under reduced pressure to yield dry crude extracts.

-

Fractionation: Each crude extract is fractionated using vacuum liquid chromatography (VLC) over silica gel, yielding multiple fractions.

-

Purification: Fractions containing this compound (identified by TLC) are further purified. This typically involves gravity column chromatography followed by preparative thin-layer chromatography (pTLC) to yield pure this compound.

Caption: Workflow for this compound extraction and isolation.

In Silico and In Vitro Anticancer Evaluation

A common workflow to identify and validate the anticancer potential of natural products like this compound involves a combination of computational prediction and experimental verification.

Caption: Combined in silico and in vitro research workflow.

Molecular docking is used to predict the binding mode and affinity of a ligand (this compound) to a protein target.[2][7]

Methodology:

-

Protein Preparation: Obtain the 3D crystal structures of target proteins (e.g., β-catenin, MDM2, KRAS) from the Protein Data Bank (PDB). Prepare the structures using software like UCSF Chimera, which involves removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Gasteiger).

-

Ligand Preparation: Obtain the 3D structure of this compound from a database like PubChem. Optimize its geometry using computational chemistry software (e.g., Gaussian with PM6 level theory).

-

Docking Simulation: Perform the docking using software such as AutoDock Vina within a platform like PyRx. Define a grid box encompassing the known binding site of the target protein.

-

Analysis: Analyze the resulting poses to identify the one with the lowest binding energy (highest affinity). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) into 96-well plates at a predetermined density (e.g., 7,500-30,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with this compound at a range of concentrations (e.g., 0.39 µM to 50 µM) in a 2-fold serial dilution. Include untreated cells as a negative control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

This compound, an anthraquinone derived from Morinda species, has emerged as a compound of significant therapeutic interest beyond its traditional use as a dye. Its well-documented anticancer activity, characterized by a multi-target mechanism against key oncogenic pathways in colorectal cancer, positions it as a strong candidate for further preclinical and clinical investigation. The synergistic potential of this compound with existing chemotherapeutic agents also warrants exploration to enhance treatment efficacy and mitigate side effects.[2] Future research should focus on elucidating the detailed molecular mechanisms of its anti-inflammatory and antimicrobial properties, optimizing its bioavailability through novel drug delivery systems, and exploring its potential against other malignancies.

References

- 1. This compound|Anthraquinone|For Research Use [benchchem.com]

- 2. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H10O5 | CID 442756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAMEO [cameo.mfa.org]

- 6. medkoo.com [medkoo.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-inflammatory naphthoates and anthraquinones from the roots of Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Damnacanthal-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

Morindone: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Morindone, a naturally occurring anthraquinone, has garnered significant scientific interest for its diverse and potent biological activities. Isolated primarily from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni), this compound has demonstrated promising pharmacological effects, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways and experimental workflows to support further research and drug development efforts.

Anticancer Activity

This compound has emerged as a potential multi-target therapeutic agent against various cancers, with a significant body of research focusing on its efficacy in colorectal cancer (CRC).[1]

In vitro studies have consistently demonstrated this compound's cytotoxic effects against a range of cancer cell lines.[3][4][5] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined for several colorectal cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound against Colorectal Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Reference |

| HCT116 | 10.70 ± 0.04 | [3][4][5] |

| LS174T | 20.45 ± 0.03 | [3][4][5] |

| HT29 | 19.20 ± 0.05 | [3][4][5] |

This compound has also shown a degree of selectivity towards cancer cells over normal cells, which is a crucial attribute for a potential anticancer drug. The selectivity index (SI) is calculated as the ratio of the IC50 value for normal cells to that for cancer cells.

Table 2: Selectivity Index (SI) of this compound in Colorectal Cancer Cell Lines

| Cell Line | Selectivity Index (SI) | Reference |

| HCT116 | 76.25 | [3][4][6] |

| LS174T | 39.89 | [3][4][6] |

| HT29 | 42.49 | [3][4][6] |

The anticancer activity of this compound is attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer.[4][5][7] In silico molecular docking studies and subsequent in vitro analyses have identified β-catenin, MDM2-p53, and KRAS as primary targets of this compound.[3][4][8][9]

-

β-catenin Pathway: this compound has been shown to exhibit a binding affinity towards β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[3][4]

-

MDM2-p53 Pathway: this compound demonstrates a strong binding affinity to the MDM2-p53 complex.[3][4] By interacting with this complex, this compound can potentially inhibit the MDM2-mediated degradation of the p53 tumor suppressor protein, thereby promoting apoptosis in cancer cells.[4][5]

-

KRAS Pathway: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in colorectal cancer.[4][5] this compound has shown the strongest binding affinity towards KRAS among several tested anthraquinones, suggesting its potential to target KRAS-mutated cancers.[3][4]

The downregulation of mutated TP53 and KRAS gene expression by this compound further supports its role as a multi-targeting agent in colorectal cancer.[1][10]

Caption: this compound's multi-target anticancer mechanism.

1.3.1. Cell Culture

-

Cell Lines: Human colorectal cancer cell lines HCT116, LS174T, and HT29, and normal colon cells (e.g., CCD841 CoN) are obtained from the American Type Culture Collection (ATCC).[4]

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 25mM HEPES, and 1% Penicillin/Streptomycin.[4]

-

Culture Conditions: Cells are cultured in an incubator at 37°C in a humidified atmosphere of 5% CO2.[4]

1.3.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 7,500 cells/well for HCT116 and 30,000 cells/well for other cell lines.[4]

-

Treatment: After 24 hours of incubation for attachment, cells are treated with a series of 2-fold dilutions of this compound (e.g., from 50μM down to 0.39μM) for 72 hours.[4][5] 5-fluorouracil (5-FU) and doxorubicin (DOX) are often used as positive controls.[4]

-

MTT Addition and Absorbance Reading: Following treatment, the MTT reagent is added to each well and incubated. The resulting formazan crystals are then dissolved, and the absorbance is measured at 570 nm using a microplate reader.[4][5]

-

Data Analysis: Cell viability is calculated, and the IC50 value is determined using software such as GraphPad Prism.[4][5] All experiments are typically performed in triplicate in at least three independent experiments.[5]

Anti-inflammatory, Antioxidant, and Antimicrobial Activities

In addition to its potent anticancer effects, this compound exhibits a range of other pharmacological properties.[4][5][7]

This compound is reported to possess anti-inflammatory properties.[4][5][7] Studies on related compounds from Morinda species have shown inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages.[11][12] The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory mediators.[12] While specific quantitative data for this compound's anti-inflammatory activity is less prevalent in the reviewed literature, the general consensus supports its potential in this area.

The antioxidant potential of this compound and related anthraquinones is well-documented.[4][5][7] These compounds can scavenge free radicals, which are implicated in various disease processes.[13] The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[13] The presence of hydroxyl groups in the anthraquinone structure is believed to contribute significantly to its antioxidant capacity.[14]

Table 3: Antioxidant and Antimicrobial Activities of this compound and Related Compounds

| Activity | Assay/Organism | Observation | Reference |

| Antioxidant | DPPH radical scavenging | Potent free radical scavenging activity | [13] |

| Antimicrobial | Candida lipolytica | Strong antimicrobial activity | [4] |

| Antimicrobial | Oxacillin-resistant Staphylococcus aureus | Strong antimicrobial activity | [4] |

| Antimicrobial | Pseudomonas aeruginosa | Active with a Minimum Inhibitory Dose (MID) of 80 µ g/disk | [15] |

This compound has demonstrated notable antimicrobial activity against a variety of microorganisms.[4][5][7] It has shown strong effects against Candida lipolytica and oxacillin-resistant Staphylococcus aureus.[4] Furthermore, it has been reported to be active against Pseudomonas aeruginosa.[15] The antimicrobial mechanism of anthraquinones is thought to involve the disruption of the bacterial cell wall and membrane.[16]

Conclusion and Future Directions

This compound stands out as a promising natural compound with a wide spectrum of biological activities. Its well-defined anticancer effects, particularly its multi-targeting capabilities against key signaling pathways in colorectal cancer, make it a strong candidate for further preclinical and clinical investigation. The compound's anti-inflammatory, antioxidant, and antimicrobial properties further broaden its therapeutic potential.

Future research should focus on:

-

In-depth in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models.[3]

-

Elucidation of the detailed molecular mechanisms underlying its anti-inflammatory and antimicrobial activities.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.

The comprehensive data presented in this guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a potential therapeutic agent for various diseases.

References

- 1. This compound|Anthraquinone|For Research Use [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.plos.org [journals.plos.org]

- 7. ir.unimas.my [ir.unimas.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory monoterpenes from morinda (Morinda officinalis How.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Phenolic Content and Antioxidant Activity of Morinda tinctoria Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. sid.ir [sid.ir]

In-Silico Analysis of Morindone Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindone, a naturally occurring anthraquinone pigment found in plants of the Morinda genus, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides an in-depth exploration of the in-silico analysis of this compound's binding affinity to various protein targets implicated in disease progression. By leveraging computational methods such as molecular docking, researchers can elucidate the molecular interactions that underpin this compound's biological activity, thereby accelerating drug discovery and development efforts. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways and workflows to offer a comprehensive resource for professionals in the field.

Quantitative Binding Affinity Data

The binding affinity of this compound to several key protein targets has been quantified in various in-silico studies. This data is crucial for comparing its potential efficacy against different biological molecules and for prioritizing further investigation. The following tables summarize the reported binding affinities, typically expressed in kcal/mol, where a more negative value indicates a stronger binding interaction.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |

| KRAS | This compound | -8.5 | [1] |

| MDM2-p53 | This compound | -7.1 | [1][3] |

| β-catenin | This compound | -5.9 | [1] |

| HER2 | This compound | Not explicitly quantified in the provided search results, but noted as a target. | [4] |

| Src protein kinase | This compound | Not explicitly quantified in the provided search results, but noted as a target. | [4] |

| Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | This compound | -8.4 | [5] |

| Androgen Receptor (AR) | This compound | Higher affinity noted compared to other phytochemicals in the study. | [6] |

| Prostate-Specific Antigen (PSA) | This compound | Weaker affinity noted compared to Oleic acid. | [6] |

Table 1: Summary of this compound Binding Affinities to Various Protein Targets.

| Target Protein | Interacting Residues | Type of Interaction |

| KRAS | Lys117, Ala18, Tyr32, Phe28, Ala146 | Hydrogen bond, π-Alkyl, π-π stacked |

| MDM2-p53 | Leu54, Leu57, Ile61, Met62, Tyr67, Gln72, Val75, Phe86, Phe91, Val93, His96, Ile99, Tyr100, Ile101 | Hydrophobic interactions |

| β-catenin | Lys345, Trp383, Arg386, Asn415 | Not specified for this compound |

| PfLDH | THR 101, ARG171, ALA236, PRO 246 | Conventional hydrogen bonding, Pi-alkyl interactions, Van der Waals interactions |

Table 2: Key Amino Acid Interactions between this compound and Target Proteins.

Experimental Protocols: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] The following protocol outlines the typical steps involved in an in-silico analysis of this compound's binding affinity.

1. Preparation of the Receptor (Protein) Structure:

-

Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from a protein database such as the Protein Data Bank (PDB).

-

Protein Preparation: The downloaded protein structure is prepared for docking using software like UCSF Chimera or AutoDock Tools.[9][10][11] This process involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Kollman charges).

-

Repairing any missing residues or atoms.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

2. Preparation of the Ligand (this compound) Structure:

-

Obtaining the Ligand Structure: The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.

-

Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using computational chemistry software.

-

Charge and Torsion Angle Assignment: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

-

Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation.[10] These programs utilize search algorithms, like the Lamarckian genetic algorithm, to explore various conformations and orientations of the ligand within the protein's active site.[12]

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.

4. Analysis of Docking Results:

-

Binding Pose Selection: The pose with the lowest binding energy is generally considered the most favorable and representative of the binding mode.

-

Interaction Analysis: The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are analyzed using visualization software like Discovery Studio or PyMOL to understand the molecular basis of the binding.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound and a typical workflow for in-silico binding affinity analysis.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Ras signaling pathway and the inhibitory action of this compound on KRAS.

Caption: p53-mediated apoptosis pathway and the inhibitory action of this compound on the MDM2-p53 interaction.

References

- 1. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.unimas.my [ir.unimas.my]

- 3. journals.plos.org [journals.plos.org]

- 4. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]

- 5. ajopred.com [ajopred.com]

- 6. life.dysona.org [life.dysona.org]

- 7. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking - An easy protocol [protocols.io]

Morindone: A Promising Therapeutic Agent Targeting TP53 and KRAS Mutations

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Morindone, a naturally occurring anthraquinone, has emerged as a significant subject of interest in oncology research. Recent studies have illuminated its potential as a multi-targeting agent, with a particular focus on its ability to modulate pathways involving two of the most frequently mutated genes in human cancers: TP53 and KRAS. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in silico and in vitro studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The evidence presented herein positions this compound as a compelling candidate for further preclinical and clinical investigation in the development of novel cancer therapeutics.

Introduction

The tumor suppressor protein p53 and the oncogenic GTPase KRAS are central figures in cancer biology. Mutations in the TP53 gene are found in over half of all human cancers, leading to the loss of its critical cell cycle arrest and apoptotic functions. Similarly, activating mutations in the KRAS gene are prevalent in numerous malignancies, including a significant percentage of colorectal cancers, resulting in constitutive signaling for cell proliferation and survival. The "undruggable" nature of these targets has historically posed a significant challenge in cancer therapy.

This compound, isolated from the root bark of Morinda citrifolia, has demonstrated promising anti-proliferative effects in various cancer cell lines. This document synthesizes the key findings related to its activity against cancer cells harboring TP53 and KRAS mutations, providing a technical resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data from in silico and in vitro studies on this compound, providing a clear comparison of its efficacy and binding affinities.

Table 1: In Vitro Cytotoxicity of this compound against Colorectal Cancer (CRC) Cell Lines [1][2][3]

| Cell Line | TP53 Status | KRAS Status | This compound IC₅₀ (μM) | Selectivity Index (SI) |

| HCT116 | Wild-Type | Mutated (G13D) | 10.70 ± 0.04 | 76.25 |

| LS174T | Wild-Type | Mutated (G12D) | 20.45 ± 0.03 | 39.89 |

| HT29 | Mutated (R273H) | Wild-Type | 19.20 ± 0.05 | 42.49 |

Table 2: In Silico Molecular Docking of this compound with Key Protein Targets [1][2]

| Protein Target | Binding Affinity (kcal/mol) |

| MDM2-p53 | -7.1 |

| KRAS | -8.5 |

| β-catenin | -5.9 |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the p53 and KRAS pathways.

Targeting the MDM2-p53 Interaction

In many cancers with wild-type p53, the protein is kept inactive through its interaction with Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2][3] Molecular docking studies have shown that this compound has a strong binding affinity for the p53-binding pocket of MDM2.[1][2][4] By occupying this pocket, this compound is predicted to inhibit the MDM2-p53 interaction, thereby stabilizing p53, leading to its accumulation and the subsequent activation of downstream apoptotic pathways.[1][2][3]

Targeting Mutated KRAS

KRAS mutations, most commonly occurring at codons 12 and 13, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation through downstream signaling cascades like the RAF-MEK-ERK pathway. This compound has demonstrated a notable binding affinity for KRAS in silico.[1][2][5] In vitro studies have further shown that this compound can downregulate the gene expression of mutated KRAS in colorectal cancer cells.[6] This suggests that this compound may directly or indirectly interfere with KRAS function, representing a promising strategy for targeting these notoriously difficult-to-drug oncoproteins.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: this compound's disruption of the MDM2-p53 interaction.

Caption: Putative mechanism of this compound's action on the KRAS pathway.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of this compound.

In Silico Molecular Docking

-

Objective: To predict the binding affinity and interaction of this compound with target proteins (MDM2 and KRAS).

-

Protocol:

-

Protein Preparation: The 3D crystal structures of the target proteins (e.g., MDM2-p53 complex, KRAS) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for its lowest energy conformation.

-

Docking Simulation: Software such as AutoDock Vina is used to perform the molecular docking. A grid box is defined around the active site of the target protein.

-

Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

Cell Culture and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

-

Protocol:

-

Cell Seeding: Colorectal cancer cells (HCT116, LS174T, HT29) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the gene expression levels of TP53 and KRAS in response to this compound treatment.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from untreated and this compound-treated cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: qRT-PCR is performed using specific primers for TP53, KRAS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

-

Apoptosis Assay (Fluorescence Microscopy)

-

Objective: To visualize and quantify apoptotic cells after this compound treatment.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound.

-

Staining: Cells are stained with fluorescent dyes that differentiate between viable, apoptotic, and necrotic cells (e.g., acridine orange/ethidium bromide or Annexin V/propidium iodide).

-

Microscopy: The stained cells are visualized under a fluorescence microscope.

-

Quantification: The percentage of apoptotic cells is determined by counting the cells with characteristic apoptotic morphology (e.g., condensed chromatin, fragmented nuclei).

-

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for investigating the anticancer properties of a compound like this compound.

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

The collective evidence from in silico and in vitro studies strongly suggests that this compound is a promising natural compound with the potential to target cancer cells through the modulation of the p53 and KRAS pathways. Its ability to inhibit the MDM2-p53 interaction and downregulate mutant KRAS expression provides a strong rationale for its further development.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of colorectal and other cancers with TP53 and KRAS mutations.

-

Mechanism clarification: Further elucidating the precise molecular interactions between this compound and its targets.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

- 1. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. This compound as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Morindone: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – Morindone, a naturally occurring anthraquinone found in plants of the Morinda genus, is demonstrating significant promise as a multifaceted antimicrobial agent. This technical guide provides an in-depth analysis of its antimicrobial properties, offering valuable insights for researchers, scientists, and drug development professionals. The guide synthesizes current research on this compound's spectrum of activity, mechanisms of action, and relevant experimental protocols, presenting a comprehensive resource for the scientific community.

Antimicrobial Spectrum of this compound

This compound has exhibited inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi. Quantitative data from various studies, primarily reported as Minimum Inhibitory Concentration (MIC) and Minimum Inhibitory Dose (MID), are summarized below to facilitate comparative analysis.

| Microorganism | Test Method | Result | Citation |

| Candida lipolytica | Agar Diffusion | MID: 20 µ g/disk | |

| Staphylococcus aureus (Oxacillin-resistant) | Not Specified | Strong Activity | [1] |

| Staphylococcus aureus | Not Specified | MIC: 24.5 µM (for a this compound derivative) |

Note: Data on the broader spectrum of activity for pure this compound is still emerging. The table will be updated as more research becomes available.

Mechanisms of Antimicrobial Action

Current research suggests that this compound's antimicrobial efficacy stems from a multi-targeted approach, a characteristic that is highly desirable in the face of growing antimicrobial resistance. The primary mechanisms identified include the disruption of the microbial cell envelope and the inhibition of critical cellular processes.

Disruption of Cell Wall and Membrane Integrity

Studies on anthraquinone fractions isolated from Morinda citrifolia, which contain this compound, have revealed significant morphological changes to bacterial cells. Scanning electron microscopy has shown alterations to the cell wall and membrane, leading to a loss of structural integrity and, ultimately, cell death. This mechanism is crucial as it targets the fundamental protective barrier of microbial cells.

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has shown potential in inhibiting the formation of these resilient microbial communities. While the precise signaling pathways for this compound are under investigation, the general mechanism for anthraquinones involves interference with quorum sensing, a cell-to-cell communication process that regulates biofilm development.

Figure 1: Proposed mechanism of this compound's interference with quorum sensing and biofilm formation.

Interference with Nucleic Acid and Protein Synthesis

A broader mechanism attributed to anthraquinones is the inhibition of nucleic acid and protein synthesis. These molecules can intercalate with DNA and inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription. Furthermore, they can interfere with ribosomal function, halting protein synthesis. These actions effectively shut down essential cellular processes, leading to microbial cell death.

Figure 2: General mechanism of anthraquinone interference with nucleic acid and protein synthesis.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Antimicrobial Activity by Agar Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

-

Microorganisms and Media: The test microorganisms (bacteria and fungi) are cultured on appropriate agar media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Assay Procedure:

-

The surface of the agar plates is uniformly inoculated with the microbial suspension.

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

The discs are placed on the inoculated agar surface.

-

The plates are incubated under optimal conditions for the respective microorganism.

-

The diameter of the zone of inhibition around each disc is measured in millimeters. The Minimum Inhibitory Dose (MID) is the lowest concentration that produces a clear zone of growth inhibition.

-

References

Morindone: A Promising Anthraquinone for Colorectal Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Morindone, a naturally occurring anthraquinone, has emerged as a compound of interest with demonstrated preclinical efficacy against CRC. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanism of action, relevant signaling pathways, and experimental validation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for colorectal cancer.

Introduction

This compound, an anthraquinone isolated from the root of Morinda citrifolia (Noni), has garnered attention for its potential as an antiproliferative agent against colorectal cancer.[1] In vitro studies have demonstrated its cytotoxic effects against various human colorectal cancer cell lines.[1] This document synthesizes the available scientific literature to provide a comprehensive technical resource for researchers and drug development professionals.

Mechanism of Action

This compound's anti-cancer activity in colorectal cancer is multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Cytotoxicity and Antiproliferative Effects

This compound exhibits significant cytotoxic effects on various colorectal cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency against different CRC cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (µM) | Reference |

| HCT116 | 10.70 ± 0.04 | [1] |

| HT29 | 19.20 ± 0.05 | [1] |

| LS174T | 20.45 ± 0.03 | [1] |

Induction of Apoptosis

Studies have shown that this compound treatment leads to an increase in the population of apoptotic cells in colorectal cancer cell lines.[2] This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at the G1 phase in colorectal cancer cells.[2] This prevents the cells from progressing through the cell cycle and proliferating.

Modulation of Signaling Pathways

This compound's therapeutic effects are attributed to its ability to interact with and modulate multiple critical signaling pathways implicated in colorectal carcinogenesis. In-silico molecular docking studies have elucidated the binding affinities of this compound to key protein targets.

Table 2: Binding Affinity of this compound to Key Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Reference |

| β-catenin | -5.9 | [3] |

| MDM2-p53 | -7.1 | [3] |

| KRAS | -8.5 | [3] |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently deregulated in colorectal cancer. This compound has been shown to target β-catenin, a key component of this pathway, potentially leading to the downregulation of its oncogenic signaling.[1]

Caption: this compound's potential inhibition of β-catenin.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. This compound demonstrates a strong binding affinity for the MDM2-p53 complex, suggesting it may disrupt the MDM2-mediated degradation of p53, thereby restoring its tumor-suppressive functions.[1]

Caption: this compound's potential stabilization of p53.

KRAS Signaling Pathway

Mutations in the KRAS gene are common in colorectal cancer and lead to uncontrolled cell growth. This compound exhibits the strongest binding affinity for KRAS, indicating its potential to inhibit this key oncogenic driver.[1] Downregulation of mutated KRAS by this compound has been observed at the gene expression level.[2] Inhibition of KRAS could potentially impact downstream signaling cascades such as the PI3K/Akt and MAPK pathways, although direct experimental evidence for this compound's modulation of these specific pathways in colorectal cancer is still emerging.

Caption: this compound's inhibition of KRAS and potential downstream effects.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound's anti-cancer effects.

Cell Lines and Culture

Human colorectal cancer cell lines (HCT116, HT29, LS174T) and a normal colon cell line (CCD841 CoN) were used.[1] The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound for 72 hours.

-

MTT reagent was added to each well and incubated.

-

The formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value was calculated from the dose-response curve.

Caption: Workflow for assessing this compound's cytotoxicity.

Cell Cycle Analysis

-

Cells were treated with this compound for a specified time.

-

Cells were harvested, washed, and fixed in ethanol.

-

The fixed cells were treated with RNase and stained with propidium iodide (PI).

-

The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

Apoptosis Detection

-

Apoptosis was observed using fluorescence microscopy after staining with fluorescent dyes such as acridine orange/propidium iodide (AO/PI) or Hoechst 33342.

-

Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were examined.

Molecular Docking

-

The 3D structures of the target proteins (β-catenin, MDM2-p53, KRAS) were obtained from the Protein Data Bank.

-

The 3D structure of this compound was prepared.

-

Molecular docking simulations were performed to predict the binding mode and affinity of this compound to the active sites of the target proteins.

Future Directions

While the existing data are promising, further research is required to fully elucidate the therapeutic potential of this compound in colorectal cancer. Key areas for future investigation include:

-

In vivo studies: Animal models are needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

-

Downstream signaling: A more detailed investigation into the effects of this compound on the PI3K/Akt and MAPK pathways downstream of KRAS is warranted.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound could aid in patient stratification for future clinical trials.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for colorectal cancer through its multi-pronged mechanism of action, which includes inducing apoptosis, causing cell cycle arrest, and modulating key oncogenic signaling pathways. The data summarized in this technical guide provide a strong foundation for the continued investigation and development of this compound as a novel anti-cancer drug.

References

- 1. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Natural synthesis and biosynthesis of Morindone in plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindone, a naturally occurring anthraquinone, is a compound of significant interest due to its historical use as a dye and its emerging potential in pharmacology, particularly in oncology. Found predominantly in plants of the Morinda genus, such as Morinda citrifolia (Noni), its synthesis is a complex biological process. This technical guide provides an in-depth exploration of the natural and biosynthetic pathways of this compound in plants. It details the metabolic routes from primary metabolites to the final anthraquinone structure, presents quantitative data on its occurrence, outlines experimental protocols for its isolation and analysis, and visualizes the key pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and biotechnology.

Introduction

This compound (1,2,5-trihydroxy-6-methylanthraquinone) is a red crystalline pigment belonging to the anthraquinone class of secondary metabolites.[1] Historically, it has been extracted from the root bark of various Morinda species, most notably Morinda tinctoria and Morinda citrifolia, for use as a textile dye.[1] In recent years, scientific inquiry has shifted towards its biological activities, with studies demonstrating its potential as an anti-proliferative agent against cancer cell lines.[2] Understanding the biosynthesis of this compound is crucial for its sustainable production, whether through plant cultivation, cell culture, or synthetic biology approaches.

This guide will focus on the chorismate/o-succinylbenzoic acid pathway, the primary route for the biosynthesis of this compound and related anthraquinones in the Rubiaceae family, to which Morinda belongs.[3]

Biosynthesis of the Anthraquinone Core

The biosynthesis of this compound in plants follows the chorismate/o-succinylbenzoic acid pathway, which is responsible for the formation of the characteristic tricyclic anthraquinone structure.[3] This pathway utilizes precursors from both the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The initial steps involve the formation of the A and B rings of the anthraquinone core from chorismate, a product of the shikimate pathway, and α-ketoglutarate from the Krebs cycle. The key intermediate in this stage is o-succinylbenzoic acid (OSB).[3] The C ring of the anthraquinone is subsequently formed from isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP), which are supplied by the MEP pathway.[3]

A critical regulatory point in this pathway is the enzyme isochorismate synthase (ICS), which channels chorismate away from primary metabolism and towards anthraquinone synthesis.[4][5][6] The activity of ICS has been shown to correlate with the accumulation of anthraquinones in Morinda citrifolia cell cultures.[4][5][6]

The generalized pathway to the anthraquinone core is depicted in the following diagram:

Tailoring Steps in this compound Biosynthesis

Following the formation of the basic anthraquinone skeleton, a series of tailoring reactions, including hydroxylation and methylation, are required to produce the final this compound structure. While the specific enzymes responsible for these final steps in Morinda species have not been fully elucidated in the available literature, it is widely accepted in plant secondary metabolism that such modifications are typically catalyzed by cytochrome P450 monooxygenases (for hydroxylation) and S-adenosyl-L-methionine (SAM)-dependent methyltransferases (for methylation).[7][8]

The proposed final steps in this compound biosynthesis would involve:

-

Hydroxylation: The introduction of hydroxyl groups at positions 1, 2, and 5 of the anthraquinone core. This is likely a multi-step process involving one or more hydroxylase enzymes.

-

Methylation: The addition of a methyl group at position 6.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound varies significantly between different parts of the Morinda plant and even between different species within the genus. The roots are generally considered the primary site of accumulation.

| Plant Material | Compound | Amount | Reference |

| Morinda citrifolia root (3.0 kg) | This compound | 15 mg | [2] |

| Morinda citrifolia root (3.0 kg) | Nordamnacanthal | 27 mg | [2] |

| Morinda citrifolia root (3.0 kg) | Damnacanthal | 3 mg | [2] |

| Morinda citrifolia root (3.0 kg) | 1,3,5-trihydroxy-2-methoxy-6-methyl anthraquinone | 3 mg | [2] |

| Morinda sp. dried root | Total Anthraquinones | 103.2 ± 4.8 mg/g | [9] |

| Morinda sp. dried stem | Total Anthraquinones | 45.3 ± 6.3 mg/g | [9] |

| Morinda sp. dried bark | Total Anthraquinones | 6.90 ± 0.3 mg/g | [9] |

| Morinda sp. dried leaf | Total Anthraquinones | 1.20 ± 0.6 mg/g | [9] |

It is also important to note that the presence of anthraquinones in M. citrifolia fruit products is dependent on the inclusion of seeds and leaves. Products made from fruit puree with seeds removed have been found to contain no detectable levels of certain anthraquinones.[1][10]

Experimental Protocols

Extraction and Isolation of this compound from Morinda citrifolia Roots

This protocol is adapted from the methodology described by Chee et al. (2022).[2]

5.1.1. Plant Material and Extraction

-

Collect fresh root bark of Morinda citrifolia.

-

Dry the plant material in open air and then grind it into a fine powder.

-

Macerate the powdered root bark (e.g., 3.0 kg) sequentially with hexane, chloroform, ethyl acetate, and methanol. Perform the maceration three times for each solvent, for 72 hours each time.

-

Filter the macerates after each extraction step.

-

Evaporate the solvent from each filtrate under reduced pressure to obtain the respective crude extracts.

5.1.2. Fractionation and Purification

-

Subject the crude hexane extract to vacuum column chromatography over silica gel to yield 20 to 30 fractions.

-

Analyze the fractions by thin-layer chromatography (TLC) to identify those containing anthraquinones.

-

Further purify the anthraquinone-rich fractions using gravity column chromatography and/or preparative thin-layer chromatography (pTLC) to isolate pure this compound.

The following diagram illustrates the general workflow for the extraction and isolation of this compound:

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of anthraquinones, including this compound, based on common practices in the literature.[9][11][12][13] Method validation is essential for accurate quantification.

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.5% acetic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Anthraquinones can be detected at multiple wavelengths; 254 nm is a common choice.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-40°C).

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process that begins with fundamental building blocks from primary metabolism and proceeds through a series of enzymatic transformations to yield the final, complex anthraquinone structure. The chorismate/o-succinylbenzoic acid pathway is central to the formation of the anthraquinone core, with subsequent tailoring reactions conferring the specific chemical identity of this compound. While the general pathway is well-understood, further research is needed to identify and characterize the specific hydroxylases and methyltransferases involved in the final steps of this compound biosynthesis.

The quantitative data presented herein highlights the significant variation in this compound content across different plant tissues, emphasizing the importance of selecting the appropriate plant part for extraction. The detailed experimental protocols for extraction, isolation, and quantification provide a practical framework for researchers working with this compound. The continued investigation into the natural synthesis of this compound will not only deepen our understanding of plant secondary metabolism but also pave the way for novel approaches to the production of this and other medicinally important anthraquinones.

References

- 1. Anthraquinone Content in Noni (Morinda citrifolia L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. docta.ucm.es [docta.ucm.es]

- 7. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anthraquinone Content in Noni (Morinda citrifolia L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Morindone Extraction from Plant Roots: A Detailed Application Note for Researchers

For Immediate Release

This application note provides detailed protocols for the extraction of morindone, a bioactive anthraquinone, from the roots of Morinda species, primarily Morinda citrifolia and Morinda tinctoria. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural compound. This compound has garnered significant interest for its potential anticancer and antimicrobial properties.[1]

Introduction

This compound (1,2,5-Trihydroxy-6-methylanthracene-9,10-dione) is a naturally occurring red dye and a significant phytochemical found in the roots of various plants belonging to the Morinda genus.[1] Traditionally used as a textile dye, recent scientific investigations have highlighted its potential pharmacological activities, including antiproliferative effects against cancer cell lines.[2][3] This has led to an increased demand for standardized and efficient extraction and purification protocols to facilitate further research and drug development.

This document outlines several established methods for this compound extraction, including maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE), providing detailed experimental procedures and a summary of quantitative data for comparison.

Quantitative Data Summary

The efficiency of this compound extraction is influenced by the chosen method and solvent system. The following tables summarize quantitative data from various studies to aid in the selection of an appropriate protocol.

Table 1: Comparison of Extraction Methods and Solvents for Anthraquinone Yields from Morinda citrifolia Roots

| Extraction Method | Solvent System | Anthraquinone Yield | Reference |

| Maceration | Methanol | 60 g (from 3.0 kg of roots) | [2] |

| Maceration | Ethyl Acetate | 54 g (from 3.0 kg of roots) | [2] |

| Maceration | Chloroform | 38 g (from 3.0 kg of roots) | [2] |

| Maceration | Hexane | 31 g (from 3.0 kg of roots) | [2] |

| Soxhlet Extraction | 50% (v/v) Methanol | 14.6 ± 1.0 mg/g dried root powder | [4] |

| Room Temperature Extraction | 80% (v/v) Acetone | 38.9 ± 1.6 mg/g dried root powder | [4] |

| Room Temperature Extraction | 50% (v/v) Ethanol | 27.0 ± 6.9 mg/g dried root powder | [4] |

| Ultrasound-Assisted Extraction | Acetone | Highest recovery among tested solvents | [5][6] |

| Ultrasound-Assisted Extraction | Acetonitrile | Lower recovery than acetone | [5][6] |

| Ultrasound-Assisted Extraction | Methanol | Lower recovery than acetonitrile | [5][6] |

| Ultrasound-Assisted Extraction | Ethanol | Lowest recovery among tested solvents | [5][6] |

| Microwave-Assisted Extraction | Methanol | Highest recovery among tested solvents | [7] |

Note: The yields from maceration are for the total crude extract, from which this compound was subsequently isolated. The other methods report the total anthraquinone content.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from plant roots.

Plant Material Preparation

-

Collection and Identification: Collect fresh roots from Morinda citrifolia or Morinda tinctoria. A voucher specimen should be deposited in a herbarium for authentication.[2]

-

Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Chop the roots into small pieces and air-dry them in a well-ventilated area or in an oven at a controlled temperature (e.g., 50°C for 24 hours) until they are brittle.

-

Grinding: Grind the dried root samples into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dry place until extraction.[2]

Extraction Protocol: Maceration

This method is a simple and widely used technique for the extraction of phytochemicals.

-

Solvent Soaking: Weigh the powdered root bark and place it in a large container. Add a suitable solvent (e.g., hexane, chloroform, ethyl acetate, or methanol) to the container, ensuring the powder is fully submerged.[2]

-

Maceration: Seal the container and let it stand for 72 hours at room temperature, with occasional agitation.[2]

-

Filtration: After the maceration period, filter the mixture through a fine cloth or filter paper to separate the extract from the plant residue.[2]

-

Repeated Extraction: Repeat the maceration process with the plant residue two more times using fresh solvent to maximize the yield.[2]

-

Solvent Evaporation: Combine the filtrates from all three extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dry crude extract.[2]

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

-

Sample Preparation: Place a known amount of dried root powder (e.g., 0.1 g) into a glass vial.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 10 mL of 60% ethanol) to the vial.

-

Ultrasonication: Partially immerse the glass vial in an ultrasonic bath. The position of the vial should be fixed to ensure consistent exposure to the ultrasonic waves.

-

Extraction Time: Sonicate the mixture for a predetermined time (e.g., 10 minutes). The optimal extraction time may vary depending on the ultrasonic power and the solvent used.

-

Filtration and Analysis: After sonication, filter the extract and analyze it for this compound content.

Purification Protocol: Column and Preparative Thin Layer Chromatography

The crude extract obtained from the initial extraction contains a mixture of compounds. Further purification is necessary to isolate this compound.

-

Fractionation by Vacuum Column Chromatography:

-

Pack a vacuum column with a suitable adsorbent (e.g., silica gel).

-

Dissolve the dry crude extract in a minimal amount of the initial extraction solvent.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This will separate the components of the extract into different fractions.[2]

-

-

Purification by Gravity Column and Preparative Thin Layer Chromatography (TLC):

-

Analyze the fractions obtained from the vacuum column chromatography using analytical TLC to identify the fractions containing this compound.

-

Pool the this compound-rich fractions.

-

Further purify the pooled fractions using gravity column chromatography and/or preparative TLC to isolate pure this compound.[2]

-

Visualization of Experimental Workflow and Signaling Pathways

This compound Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant roots.

Caption: General workflow for this compound extraction and purification.

This compound's Potential Impact on Cancer-Related Signaling Pathways

This compound has been shown to exhibit antiproliferative activity, potentially through its interaction with key signaling pathways implicated in cancer development, such as the Wnt, Ras, and p53 pathways.[2][3][8] The following diagrams provide a simplified representation of these pathways and the potential points of intervention by this compound.

Wnt Signaling Pathway

Caption: Simplified Wnt signaling pathway and potential this compound interaction.

Ras Signaling Pathway

Caption: Simplified Ras signaling pathway and potential this compound interaction.

p53 Signaling Pathway

Caption: Simplified p53 signaling pathway and potential this compound interaction.

Conclusion

The protocols and data presented in this application note provide a comprehensive resource for the extraction and purification of this compound from plant roots. The selection of the most suitable extraction method will depend on the available resources and the desired scale of production. Further research into the mechanisms of action of this compound, particularly its effects on critical signaling pathways, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ir.unimas.my [ir.unimas.my]

Application Notes and Protocols: In-vitro Cytotoxicity of Morindone on HCT116 Cells

These application notes provide a comprehensive overview of the in-vitro cytotoxic effects of Morindone, a natural anthraquinone, on the human colorectal carcinoma cell line HCT116. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

This compound has demonstrated significant antiproliferative and cytotoxic effects against HCT116 cells. The data presented herein summarizes the key quantitative findings and provides detailed protocols for the experimental procedures used to assess its efficacy.

Data Presentation

The cytotoxic activity of this compound on HCT116 cells has been quantified through various assays, with the key findings summarized in the tables below.

Table 1: Cytotoxicity of this compound on HCT116 Cells

| Parameter | Value | Reference |

| IC50 Value | 10.70 ± 0.04 µM | [1][2][3] |

| Selectivity Index (SI) | 76.25 | [1][2][3] |

The Selectivity Index (SI) is calculated as the IC50 value in a normal cell line (CCD841 CoN) divided by the IC50 value in the cancer cell line (HCT116). A higher SI value indicates greater selectivity for cancer cells.

Table 2: Effect of this compound on Cell Cycle and Apoptosis in Colorectal Cancer Cells

| Parameter | Observation | Reference |

| Cell Cycle Analysis | Increased percentage of cells in the G1 phase | [4] |

| Apoptosis | Increased number of apoptotic cells observed via fluorescence microscopy | [4] |

Experimental Protocols

The following are detailed protocols for the key experiments conducted to evaluate the in-vitro cytotoxicity of this compound on HCT116 cells.

Cell Culture and Maintenance

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 25mM HEPES, and 1% Penicillin/Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.